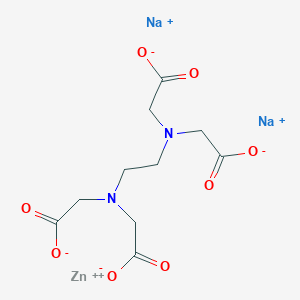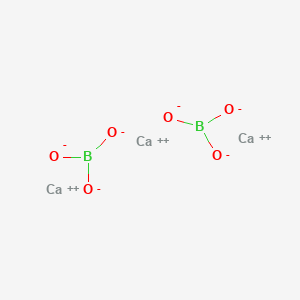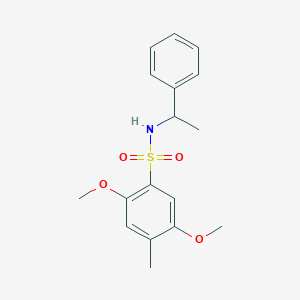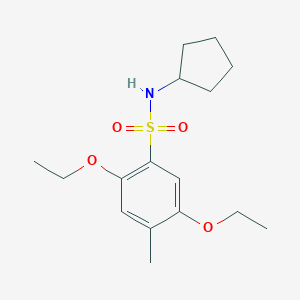
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide, also known as CP 47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic effects. This compound is structurally similar to THC, the active ingredient in marijuana, but has a different mechanism of action.
Wirkmechanismus
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, inflammation, and immune function. It has been shown to have a higher affinity for CB1 receptors than THC, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and reduction of pain perception. It has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has several advantages as a research tool, including its high potency and selectivity for CB1 receptors, which allows for more specific and targeted studies of the endocannabinoid system. However, its potential for misuse and lack of clinical data limit its use in human studies.
Zukünftige Richtungen
Future research on N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 should focus on its potential therapeutic effects in various medical conditions, including pain, inflammation, and neurological disorders. Further studies on its mechanism of action and biochemical and physiological effects may also provide insights into the endocannabinoid system and its role in health and disease. Additionally, the development of safer and more effective synthetic cannabinoids may provide new treatment options for patients.
Synthesemethoden
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 can be synthesized through a multistep process that involves the reaction of various chemical reagents. The exact method of synthesis is not disclosed due to its potential for misuse.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been studied extensively for its potential therapeutic effects in various medical conditions such as pain, inflammation, and neurological disorders. It has also been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Eigenschaften
Produktname |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C16H25NO4S |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-14-11-16(15(21-5-2)10-12(14)3)22(18,19)17-13-8-6-7-9-13/h10-11,13,17H,4-9H2,1-3H3 |
InChI-Schlüssel |
DQOSPZSMHDNKMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)


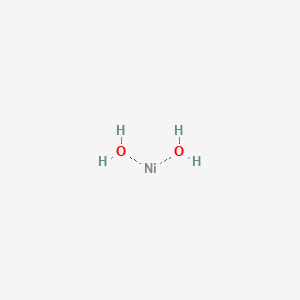
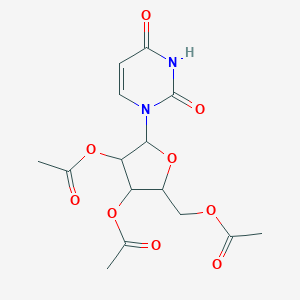
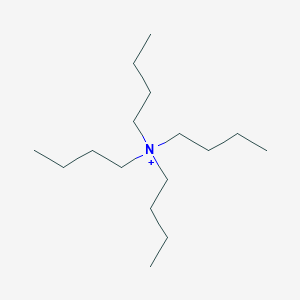
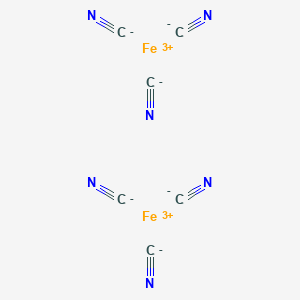
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
